1,3-DITHIOLANE, 2-(p-(DIMETHYLAMINO)PHENYL)-

Description

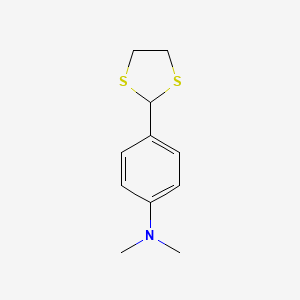

1,3-Dithiolane, 2-(p-(dimethylamino)phenyl)-, is a sulfur-containing heterocyclic compound characterized by a five-membered 1,3-dithiolane ring substituted at the 2-position with a para-dimethylaminophenyl group.

However, the unique presence of the 1,3-dithiolane ring in this compound distinguishes it from other dimethylamino-substituted derivatives, as the sulfur atoms may enhance redox activity or metal-binding properties.

Structure

3D Structure

Properties

CAS No. |

31362-12-6 |

|---|---|

Molecular Formula |

C11H15NS2 |

Molecular Weight |

225.4 g/mol |

IUPAC Name |

4-(1,3-dithiolan-2-yl)-N,N-dimethylaniline |

InChI |

InChI=1S/C11H15NS2/c1-12(2)10-5-3-9(4-6-10)11-13-7-8-14-11/h3-6,11H,7-8H2,1-2H3 |

InChI Key |

ILIUITZNOPFHKC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2SCCS2 |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Synthesis of p-Dimethylaminobenzaldehyde :

-

Thioacetalization :

Detailed Preparation Methods

Thioacetalization of p-Dimethylaminobenzaldehyde

Reagents and Conditions :

| Component | Role | Example Source |

|---|---|---|

| p-Dimethylaminobenzaldehyde | Aldehyde substrate | |

| 1,2-Ethanedithiol | Thiolating agent | |

| Acid Catalyst | Protonates carbonyl, facilitates | |

| Solvent | Polar aprotic (DCM, THF) |

Procedure :

-

Step 1: Activation of Aldehyde

-

Step 2: Reaction and Workup

Example Yields :

While direct data for this compound are unavailable, analogous reactions yield 50–90% based on aldehyde reactivity.

Reaction Optimization and Challenges

Solvent and Acid Selection

| Parameter | Impact on Reaction | Optimal Choice |

|---|---|---|

| Solvent | Affects solubility and reaction rate | DCM or THF (polar aprotic) |

| Acid | Protonates aldehyde, drives equilibrium | HCl (gas) or HClO4-SiO2 |

Notes :

Temperature and Time

| Condition | Effect | Recommendation |

|---|---|---|

| Low Temperature | Slows reaction, reduces side products | 0–25°C |

| High Temperature | Accelerates reaction, may degrade aldehyde | ≤80°C |

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiolanes undergo various types of chemical reactions, including:

Oxidation: Oxidation of 1,3-dithiolanes can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert 1,3-dithiolanes back to their corresponding carbonyl compounds.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as organolithium and Grignard reagents are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1,3-dithiolanes can yield sulfoxides or sulfones, while reduction can regenerate the original carbonyl compounds .

Scientific Research Applications

Synthesis Overview

- Starting Materials : Carbonyl compounds (aldehydes or ketones) and dithiols.

- Reaction Conditions : Acidic or basic conditions can be employed to facilitate the thioacetalization process.

- Yield : High yields are typically achieved with optimized reaction conditions.

Medicinal Chemistry

1,3-Dithiolane derivatives have shown promise as potential bioisosteres in drug design. For instance, bicyclo[1.1.1]pentanes derived from 2-aryl-1,3-dithianes have been studied for their ability to mimic aromatic rings while providing enhanced biological activity. These compounds can be readily transformed into valuable pharmacophores, demonstrating their utility in developing new therapeutic agents for diseases such as hepatitis C .

Case Study: Bioisosteric Replacement

- Compound : Ledipasvir (GS-5885)

- Application : Treatment of hepatitis C.

- Outcome : Bicyclo[1.1.1]pentane derivatives exhibited comparable efficacy to traditional aromatic structures.

Photoprotection in Cosmetics

Dithiolane compounds have been employed in cosmetic formulations aimed at protecting the skin from oxidative stress induced by UV radiation. These compounds reinforce the natural antioxidant defenses of the skin by preserving glutathione levels, which are crucial for cellular protection against UV-induced damage .

Case Study: Skin Protection Formulation

- Active Ingredient : 5-(1,2-dithiolan-3-yl)-N-[3-(trimethylsilyl)propyl]pentanamide.

- Application : Cosmetic formulation for UV protection.

- Results : Enhanced skin protection against oxidative stress and improved antioxidant levels.

Polymer Science

The unique reactivity of 1,3-dithiolanes allows them to be utilized in polymer synthesis and modification. Their ability to form dynamic covalent bonds makes them suitable for creating responsive materials that can change properties upon environmental stimuli .

Case Study: Functional Polymer Networks

- Application : Development of responsive polymer networks using dithiolane-based linkers.

- Outcome : Improved material properties and functionality in response to external stimuli.

Data Tables

| Application Area | Compound Used | Key Findings |

|---|---|---|

| Medicinal Chemistry | Bicyclo[1.1.1]pentane derivatives | Comparable efficacy to aromatic structures |

| Cosmetic Formulations | Dithiolane derivatives (e.g., 5-(1,2-dithiolan-3-yl)) | Enhanced skin antioxidant protection |

| Polymer Science | Functional polymers with dithiolane linkers | Responsive properties under environmental stimuli |

Mechanism of Action

The mechanism of action of 1,3-dithiolane, 2-(p-(dimethylamino)phenyl)- involves its ability to form stable complexes with metal ions and other electrophiles. This property allows it to act as a catalyst or a ligand in various chemical reactions. The molecular targets and pathways involved include interactions with sulfur-containing enzymes and proteins, which can lead to modulation of their activity .

Comparison with Similar Compounds

Key Comparative Insights:

Structural Differences: The target compound’s 1,3-dithiolane ring contrasts with the tellurium-chloride core in and the pyridinium iodide system in . Sulfur’s lower electronegativity compared to tellurium may reduce redox activity but improve biocompatibility. Substituent Position: The para-substituted dimethylamino group in the target compound and enables extended conjugation, whereas ortho-substituted analogs like exhibit steric hindrance, altering reactivity .

Toxicity Profiles: The tellurium compound demonstrates high toxicity (LD₅₀ = 250 mg/kg, intraperitoneal) and hazardous decomposition products, limiting its utility compared to sulfur-based or organic analogs. Pyridinium derivatives like pose irritant risks but are widely used in bioimaging due to their fluorescent properties, whereas phenolic analogs (e.g., ) exhibit lower acute toxicity .

Functional Applications: Electron-Transfer Systems: The target compound’s dithiolane ring may facilitate electron transfer in catalytic or photovoltaic applications, whereas ’s styryl-pyridinium system is optimized for light absorption. Biological Activity: Phenolic derivatives () are explored for pharmacological activity, while the target compound’s sulfur ring could enhance metal-binding capacity in chelation therapy.

Biological Activity

1,3-Ditholanes are a class of sulfur-containing heterocycles that have garnered interest in medicinal chemistry due to their diverse biological activities. The compound 1,3-DITHIOLANE, 2-(p-(DIMETHYLAMINO)PHENYL)- , also known as 2-(4-dimethylaminophenyl)-1,3-dithiane , has been studied for its potential roles in enzyme inhibition and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H17NS2

- Molecular Weight : 239.40 g/mol

- CAS Number : 31362-12-6

The biological activity of 1,3-ditholanes often involves their interaction with various enzymes and cellular pathways. Specifically, the presence of the dimethylamino group enhances the compound's ability to act as a nucleophile, potentially facilitating its role in enzyme inhibition.

Enzyme Inhibition

Research indicates that compounds containing the dithiane moiety can inhibit critical enzymes involved in metabolic pathways. For instance, studies have shown that 1,3-dithianes can selectively inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer cell proliferation and redox balance .

Biological Activity Overview

Case Studies and Research Findings

-

Inhibition of Thioredoxin Reductase

- A study demonstrated that derivatives of 1,3-dithiane exhibited micromolar inhibitory activity against TrxR. The compound's effectiveness was attributed to the presence of electrophilic centers that facilitate covalent modification of the enzyme .

- The most potent compound from this series showed an IC50 value of 5.3 ± 0.4 µM against TrxR1, indicating significant potential for therapeutic applications in cancer treatment.

- Antimicrobial Properties

- Cytotoxic Effects

Structure-Activity Relationship (SAR)

The biological activity of 1,3-dithianes is closely linked to their chemical structure. The following factors are crucial:

- Dimethylamino Group : Enhances nucleophilicity and increases interaction with target enzymes.

- Dithiane Ring : Provides structural stability and facilitates enzyme binding.

- Substituents on Aromatic Rings : Influence lipophilicity and bioavailability, affecting overall efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.